Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
CAS No.:
Cat. No.: VC17717101
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O3 |
|---|---|
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3 |
| Standard InChI Key | PEYAQKQENAYRAR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2(O1)CC(C2)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s spirocyclic structure features a bicyclic system where the oxirane ring (1,2-epoxide) is fused to a cyclohexane moiety at the 1 and 2 positions, forming a spiro junction. The 5,5-dimethyl substituents on the cyclohexane ring introduce steric hindrance, influencing the compound’s conformational stability and reactivity. The ethyl ester group at position 2 enhances its solubility in organic solvents and provides a handle for further functionalization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| SMILES Notation | CCOC(=O)C1(OC12CC(C)(C)C2)C |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves multi-step sequences that construct the spirocyclic core through cyclization or epoxidation reactions. A representative approach, inspired by methodologies for related oxaspiro compounds, involves:
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Acetal Formation: Cyclohexenone derivatives are reacted with diols (e.g., neopentyl glycol) in the presence of acid catalysts like -toluenesulfonic acid (-TsOH) to form spirocyclic acetals . For example, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate can undergo acetalization with neopentyl glycol under Dean–Stark conditions to yield spiro intermediates .
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Epoxidation: Sharpless asymmetric epoxidation or other stereoselective methods may introduce the oxirane ring, though specific details for this compound remain sparse in literature .
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Esterification: The ethyl ester group is introduced via classical esterification or transesterification reactions, often using ethyl alcohol in the presence of catalytic acid.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetalization | Neopentyl glycol, -TsOH, benzene, reflux | 60–70% |
| Purification | SiO flash chromatography (10–35% EtOAc/hexane) | – |
Applications in Research and Industry
Pharmaceutical Intermediates
Spirocyclic compounds like ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate serve as precursors in the synthesis of bioactive molecules. For instance, structurally similar spiroepoxides have been utilized in the total synthesis of (+)-abscisic acid, a plant hormone with roles in stress response . The rigid spiro framework may enhance binding affinity in drug candidates by restricting conformational flexibility.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: - and -NMR are critical for confirming the spirocyclic structure. Key signals include the ethyl ester protons ( 4.1–4.3 ppm, quartet) and quaternary carbons of the dimethyl-substituted cyclohexane.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 184.23 [M+H].
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Infrared Spectroscopy: Stretching vibrations for the ester carbonyl (1720 cm) and epoxide (1250 cm) are characteristic .
Future Perspectives
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Biological Screening: Evaluating its activity against microbial pathogens or cancer cell lines could unlock therapeutic applications.
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Process Optimization: Developing enantioselective syntheses would enable access to optically pure variants for chiral drug development.
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Computational Studies: Molecular docking and dynamics simulations could predict binding modes with biological targets, guiding derivative design .
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